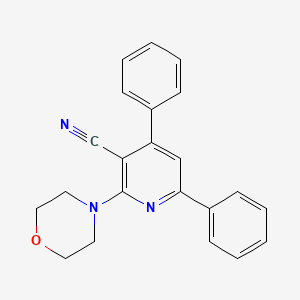
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that has been widely studied for its potential applications in scientific research. MDPN is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to exhibit antioxidant activity, reduce oxidative stress, and regulate cell proliferation and apoptosis. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and anticancer activity, making it a useful tool for studying a variety of biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile. One area of interest is in the development of this compound-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the development of this compound-based therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile can be synthesized using a variety of methods, including the reaction of 4,6-diphenyl-2-pyridinecarbonitrile with morpholine in the presence of a base. Other methods include the reaction of 2-bromo-4,6-diphenylnicotinonitrile with morpholine, or the reaction of 4,6-diphenylpyridine-2-carbaldehyde with morpholine and ammonium acetate.
科学研究应用
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neuroscience, where this compound has been shown to exhibit neuroprotective and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to exhibit anticancer activity and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c23-16-20-19(17-7-3-1-4-8-17)15-21(18-9-5-2-6-10-18)24-22(20)25-11-13-26-14-12-25/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKDFFPSWNZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354192 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61006-43-7 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
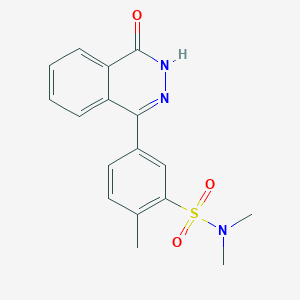
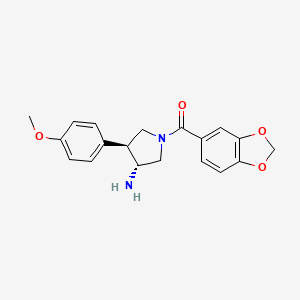
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
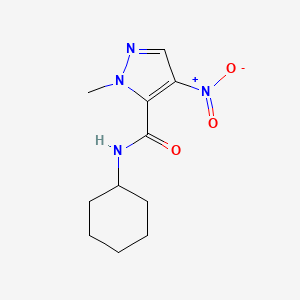
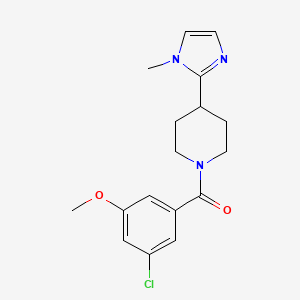
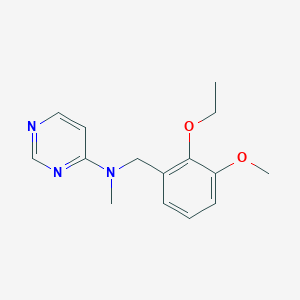
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)